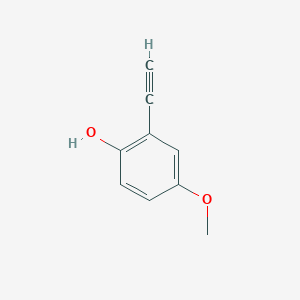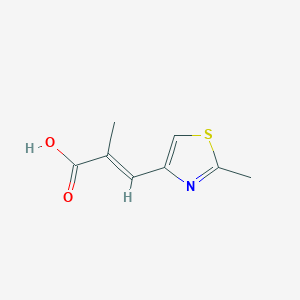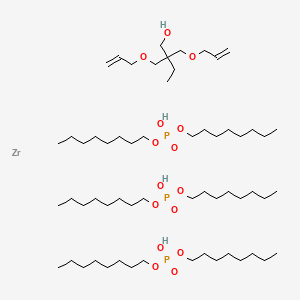
2-Ethynyl-4-methoxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4-methoxy-phenol is an organic compound with the molecular formula C9H8O2. It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methoxy group at the fourth position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-4-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2-Ethynyl-4-methoxy-phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of downstream pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
2-Ethynyl-4-methoxy-phenol can be compared with other similar compounds, such as:
2-Methoxyphenol:
4-Methoxyphenol:
3-Methoxyphenol: It has a methoxy group at the third position and is used in various chemical syntheses.
The presence of the ethynyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds. This uniqueness contributes to its specific applications and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
99299-73-7 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-ethynyl-4-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6,10H,2H3 |
Clé InChI |
XZEUTVRVSFCIKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)





![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)




